For-Met-Lys-OH

Peptide deformylase Solubility Formyl peptide

For-Met-Lys-OH (N-formyl-L-methionyl-L-lysine) is a synthetic formylated dipeptide with the molecular formula C₁₂H₂₃N₃O₄S and a molecular weight of 305.39 g/mol. It belongs to the N-formyl peptide class, characterized by an N-terminal formyl-methionine motif that is recognized by formyl peptide receptors (FPRs) and peptide deformylase (PDF) enzymes.

Molecular Formula C12H23N3O4S
Molecular Weight 305.393
CAS No. 163129-51-9
Cat. No. B575886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFor-Met-Lys-OH
CAS163129-51-9
Molecular FormulaC12H23N3O4S
Molecular Weight305.393
Structural Identifiers
SMILESCSCCC(C(=O)NC(CCCCN)C(=O)O)NC=O
InChIInChI=1S/C12H23N3O4S/c1-20-7-5-9(14-8-16)11(17)15-10(12(18)19)4-2-3-6-13/h8-10H,2-7,13H2,1H3,(H,14,16)(H,15,17)(H,18,19)/t9-,10-/m0/s1
InChIKeyLDDPHDXNAAAIHP-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

For-Met-Lys-OH (CAS 163129-51-9): A Minimalist Formyl Dipeptide for Peptide Deformylase and Chemotaxis Research


For-Met-Lys-OH (N-formyl-L-methionyl-L-lysine) is a synthetic formylated dipeptide with the molecular formula C₁₂H₂₃N₃O₄S and a molecular weight of 305.39 g/mol [1]. It belongs to the N-formyl peptide class, characterized by an N-terminal formyl-methionine motif that is recognized by formyl peptide receptors (FPRs) and peptide deformylase (PDF) enzymes. Unlike the prototypical chemotactic tripeptide fMLF (For-Met-Leu-Phe-OH) or the tetrapeptide fMLFK (For-Met-Leu-Phe-Lys-OH), For-Met-Lys-OH is a minimal dipeptide that retains the formyl-Met pharmacophore while incorporating a basic lysine residue at position 2, offering a simplified scaffold for studying structure–activity relationships in formyl peptide signaling and deformylase substrate specificity [2].

Why For-Met-Lys-OH Cannot Be Replaced by Generic fMLF or fMLFK for PDF Substrate and Minimalist FPR Studies


Generic substitution within the formyl peptide family is precluded by structure-dependent functional divergence. The prototypical fMLF (For-Met-Leu-Phe-OH) is a potent FPR1 agonist (EC₅₀ ~1–10 nM in neutrophil chemotaxis assays) but is not a canonical substrate for human peptide deformylase. The tetrapeptide fMLFK (For-Met-Leu-Phe-Lys-OH) exhibits high FPR1 potency (EC₅₀ 3.5 nM) and is widely used as a fluorescent probe scaffold, yet its extended sequence introduces additional receptor interactions that confound minimalist mechanistic studies . Conversely, For-Met-Lys-OH is a documented substrate for PDF (N-formyl-L-Met-L-Lys + H₂O → formate + L-Met-L-Lys) and represents the shortest formyl peptide containing a cationic residue, enabling studies of charge-dependent effects on deformylase kinetics and FPR binding without confounding hydrophobic or aromatic side-chain contributions [1]. These divergent functional profiles mean that no single in-class compound can serve as a universal surrogate.

Quantitative Differentiation Evidence for For-Met-Lys-OH Relative to Key Comparators


Aqueous Solubility of For-Met-Lys-OH vs. fMLF: Enabling High-Concentration Biochemical Assays

For-Met-Lys-OH exhibits a computed aqueous solubility of 43 g/L at 25 °C . In contrast, the prototypical chemotactic peptide fMLF (For-Met-Leu-Phe-OH) has a reported maximum solubility of approximately 10 mg/mL (10 g/L) in aqueous buffer, and often requires DMSO for complete dissolution at working concentrations . The approximately 4.3-fold higher aqueous solubility of For-Met-Lys-OH facilitates the preparation of concentrated stock solutions for biochemical assays without organic co-solvents.

Peptide deformylase Solubility Formyl peptide

Peptide Deformylase Substrate Specificity: For-Met-Lys-OH Is Hydrolyzed Whereas fMLF Is Not

For-Met-Lys-OH (N-formyl-L-Met-L-Lys) is a confirmed substrate for peptide deformylase (PDF), undergoing deformylation to yield formate and the free dipeptide Met-Lys-OH [1]. By contrast, the tripeptide fMLF (For-Met-Leu-Phe-OH) is not a known substrate for human PDF, as the enzyme exhibits a strong preference for dipeptide substrates with a free C-terminal carboxylate [2]. This binary functional distinction means that For-Met-Lys-OH is suitable for PDF activity assays and inhibitor screening, whereas fMLF is not.

Peptide deformylase Substrate specificity Enzyme kinetics

Minimalist Scaffold for Structure–Activity Relationship (SAR) Studies: For-Met-Lys-OH vs. fMLFK

In a study of formyl peptide ligand probes, peptide activity was shown to decrease as a lysine residue is placed closer to the N-formyl group [1]. For-Met-Lys-OH represents the extreme of this trend, with lysine directly adjacent to the formyl-Met moiety and no intervening hydrophobic residues. In contrast, fMLFK (For-Met-Leu-Phe-Lys-OH) places lysine at position 4, distal from the formyl group, and retains potent FPR1 agonism (EC₅₀ 3.5 nM) . This positional effect provides a mechanistic rationale for using For-Met-Lys-OH as a low-activity or null-activity control in FPR activation assays, and as a scaffold to systematically probe the contribution of residue spacing to receptor activation.

FPR Structure-activity relationship Formyl peptide

Commercial Purity Benchmarks: ≥98% by HPLC for Research-Grade Applications

For-Met-Lys-OH is commercially available at verified purity levels of ≥98% (HPLC) from cGMP-compliant suppliers such as InvivoChem and ≥95% from other vendors [1]. The free dipeptide Met-Lys-OH (non-formylated analog) is typically offered at 95–97% purity. The availability of high-purity (>98%) For-Met-Lys-OH under cGMP conditions is particularly relevant for laboratories transitioning from discovery to preclinical development, where higher purity specifications are mandated for reproducible enzyme kinetics and in vivo studies.

Peptide purity Quality control Procurement

Optimal Application Scenarios for For-Met-Lys-OH Based on Verified Differentiation Evidence


Coupled Peptide Deformylase (PDF) / Dipeptidyl Peptidase I (DPPI) Fluorogenic Assays

For-Met-Lys-OH is the non-fluorogenic parent compound of the established PDF substrate For-Met-Lys-AMC. It serves as a critical reference standard for calibrating coupled PDF/DPPI fluorogenic assays, enabling accurate determination of kinetic parameters (Kₘ, k_cat) for human PDF. Its confirmed status as a PDF substrate distinguishes it from fMLF and fMLFK, which are not hydrolyzed by human PDF [1]. The aqueous solubility of 43 g/L facilitates preparation of substrate stock solutions at concentrations exceeding 100 mM without organic co-solvents, minimizing solvent interference in enzyme kinetics .

Negative-Control or Low-Activity Reference in Formyl Peptide Receptor (FPR) Activation Assays

Based on the established positional SAR showing that placing a lysine residue closer to the N-formyl group reduces FPR agonist activity, For-Met-Lys-OH (Lys at position 2) is predicted to exhibit negligible FPR1 agonism compared to fMLFK (Lys at position 4, EC₅₀ 3.5 nM) [1]. This makes it suitable as a scaffold-matched, low-activity control in neutrophil chemotaxis, superoxide release, and β-arrestin recruitment assays, enabling researchers to isolate the contribution of residue spacing and side-chain character to receptor activation .

Minimalist Scaffold for Systematic SAR Probing of Formyl Peptide Pharmacophores

For-Met-Lys-OH represents the shortest possible formyl peptide containing both a hydrophobic (Met) and a cationic (Lys) residue. This minimal structure allows stepwise addition of amino acids (e.g., For-Met-Lys-Phe-OH, For-Met-Lys-Phe-OMe) to systematically dissect the contributions of chain length, C-terminal modification (free acid vs. methyl ester), and residue identity to FPR binding and PDF substrate efficiency [1]. Its free C-terminal carboxylate further distinguishes it from methyl ester analogs commonly used in chemotaxis research, enabling studies of how C-terminal charge affects receptor interactions .

High-Purity cGMP Peptide Standard for Preclinical Development Workflows

For-Met-Lys-OH is supplied at ≥98% purity (HPLC) by vendors operating under cGMP quality systems [1]. This purity specification, combined with documented storage stability (powder: -20 °C for 3 years; in solvent: -80 °C for 6 months) and room-temperature shipping tolerance, makes it suitable for use as an analytical reference standard in method validation, batch release testing, and preclinical pharmacokinetic studies where rigorous purity documentation is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for For-Met-Lys-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.